MAGL Inhibitory Potency: Dimethylcarbamate Derivative vs. Parent Chrysin
The 7-O-dimethylcarbamate derivative of chrysin (compound C1 in the referenced study, structurally corresponding to CAS 890635-37-7) exhibited a 2.3-fold improvement in monoacylglycerol lipase (MAGL) inhibition compared to parent chrysin, with an IC50 of 72.19 ± 5.34 μM versus 168.97 ± 11.40 μM for chrysin [1]. This gain in MAGL potency was accompanied by a modest reduction in acetylcholinesterase (AChE) inhibitory activity (IC50: 188.14 ± 16.21 μM vs. 156.57 ± 11.74 μM for chrysin), indicating a shift in target selectivity profile conferred by the dimethylcarbamate modification [1]. The differentiation is attributed to the carbamate moiety's ability to engage in additional hydrogen bonding and hydrophobic interactions within the MAGL active site, as supported by molecular docking and molecular dynamics simulations [1].
| Evidence Dimension | Inhibitory potency against human monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | MAGL IC50 = 72.19 ± 5.34 μM; AChE IC50 = 188.14 ± 16.21 μM |
| Comparator Or Baseline | Parent chrysin: MAGL IC50 = 168.97 ± 11.40 μM; AChE IC50 = 156.57 ± 11.74 μM |
| Quantified Difference | MAGL: ~2.3-fold improved potency (Δ IC50 ≈ 96.78 μM); AChE: ~1.2-fold reduced potency (Δ IC50 ≈ 31.57 μM) |
| Conditions | In vitro enzymatic assays using human recombinant MAGL and AChE; compound concentrations up to 200 μM; data reported as mean ± SD |
Why This Matters
The shifted MAGL/AChE selectivity profile may offer a differentiated pharmacological fingerprint for neuroinflammation-targeted research programs where MAGL inhibition is prioritized over cholinesterase modulation.
- [1] Tran, T.-H.; Doan, D.-N.-H.; Cao, T.-C.-N.; Tran, T.-S.; Tran, T.-D. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Adv. 2025, 15, 16855–16868. Table 1. DOI: 10.1039/D5RA02267C. View Source
